D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate)
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Overview
Description
D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) is a complex organic compound with significant potential in various scientific fields. This compound is derived from D-glucitol, also known as sorbitol, which is a sugar alcohol commonly used in food and pharmaceutical industries. The addition of benzoate and aziridinyl phosphinyl carbamate groups enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) involves multiple steps. Initially, D-glucitol is reacted with benzoic acid to form the dibenzoate ester. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The resulting product is then subjected to further reactions with aziridinyl phosphinyl carbamate derivatives. These reactions often require specific conditions, such as controlled temperatures and the presence of a base like triethylamine, to ensure the successful formation of the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reactions can be carefully monitored and controlled. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohol derivatives.
Substitution: The aziridinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler alcohols.
Scientific Research Applications
D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) involves its interaction with molecular targets such as enzymes and receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- D-Glucitol, cyclic 2,4:3,5-bis(ethylboronate) 1,6-dibenzoate
- D-Glucitol, 2,5-anhydro-, 4,6-dibenzoate
Uniqueness
Compared to similar compounds, D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) stands out due to its multiple aziridinyl phosphinyl carbamate groups. These groups enhance its reactivity and potential for forming stable complexes, making it more versatile for various applications.
Properties
CAS No. |
47914-99-8 |
---|---|
Molecular Formula |
C40H54N12O16P4 |
Molecular Weight |
1082.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-6-benzoyloxy-2,3,4,5-tetrakis[bis(aziridin-1-yl)phosphorylcarbamoyloxy]hexyl] benzoate |
InChI |
InChI=1S/C40H54N12O16P4/c53-35(29-7-3-1-4-8-29)63-27-31(65-37(55)41-69(59,45-11-12-45)46-13-14-46)33(67-39(57)43-71(61,49-19-20-49)50-21-22-50)34(68-40(58)44-72(62,51-23-24-51)52-25-26-52)32(28-64-36(54)30-9-5-2-6-10-30)66-38(56)42-70(60,47-15-16-47)48-17-18-48/h1-10,31-34H,11-28H2,(H,41,55,59)(H,42,56,60)(H,43,57,61)(H,44,58,62)/t31-,32+,33-,34-/m1/s1 |
InChI Key |
GLNDGRVJJBGDER-KMKAFXEASA-N |
Isomeric SMILES |
C1CN1P(=O)(NC(=O)O[C@H](COC(=O)C2=CC=CC=C2)[C@H]([C@@H]([C@H](COC(=O)C3=CC=CC=C3)OC(=O)NP(=O)(N4CC4)N5CC5)OC(=O)NP(=O)(N6CC6)N7CC7)OC(=O)NP(=O)(N8CC8)N9CC9)N1CC1 |
Canonical SMILES |
C1CN1P(=O)(NC(=O)OC(COC(=O)C2=CC=CC=C2)C(C(C(COC(=O)C3=CC=CC=C3)OC(=O)NP(=O)(N4CC4)N5CC5)OC(=O)NP(=O)(N6CC6)N7CC7)OC(=O)NP(=O)(N8CC8)N9CC9)N1CC1 |
Origin of Product |
United States |
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